3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol

描述

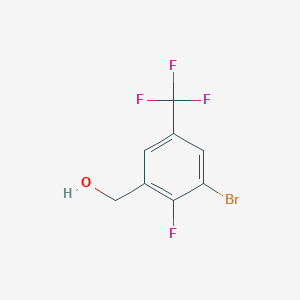

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5BrF4O It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzyl alcohol structure

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoro-5-(trifluoromethyl)benzyl alcohol. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Another synthetic route involves the use of 3-bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde as a starting material. This compound undergoes reduction using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired benzyl alcohol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and bromination reactions are optimized for large-scale synthesis, ensuring high purity and consistent quality of the final product.

化学反应分析

Types of Reactions

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: 3-Bromo-2-fluoro-5-(trifluoromethyl)benzaldehyde or 3-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid.

Reduction: 3-Bromo-2-fluoro-5-(trifluoromethyl)toluene.

Substitution: 3-Azido-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

科学研究应用

Chemical Reactions

- Oxidation : The alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Reduction : The aldehyde form can be reduced back to the alcohol using reducing agents like sodium borohydride.

- Substitution Reactions : The bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution, leading to diverse derivatives.

Chemistry

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules and materials. Its unique structure allows for the modification of chemical properties, facilitating the creation of novel compounds with specific functionalities.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing complex organic molecules. |

| Material Science | Employed in the formulation of advanced materials with tailored properties. |

Biology

The compound has been investigated for its biological activity, particularly in relation to enzyme interactions and receptor modulation. Its structural features make it a promising candidate for developing bioactive compounds.

- Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit specific enzymes, potentially leading to therapeutic applications.

- Cellular Effects : It influences various cellular processes, including signal transduction pathways and gene expression.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to modulate biological targets positions it as a candidate for drug development.

| Therapeutic Potential | Examples |

|---|---|

| Anti-inflammatory | Investigated for reducing inflammation in cellular models. |

| Anticancer | Exhibited activity against certain cancer cell lines in preliminary studies. |

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated its efficacy in inhibiting cyclooxygenase (COX) enzymes. The compound showed a dose-dependent inhibition profile, suggesting potential use in anti-inflammatory therapies.

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal highlighted the anticancer effects of derivatives of this compound on breast cancer cell lines. The study reported that certain modifications to the benzyl alcohol structure enhanced cytotoxicity and induced apoptosis in cancer cells.

作用机制

The mechanism by which 3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to a biological response. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s lipophilicity, electronic properties, and binding affinity to molecular targets.

相似化合物的比较

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)benzyl alcohol

- 3-Fluoro-2-bromo-5-(trifluoromethyl)benzyl alcohol

- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

Uniqueness

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is unique due to the specific arrangement of its substituents. The combination of bromine, fluorine, and trifluoromethyl groups imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

生物活性

3-Bromo-2-fluoro-5-(trifluoromethyl)benzyl alcohol is a fluorinated aromatic alcohol that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and trifluoromethyl groups in its structure may enhance its interaction with biological targets, potentially leading to significant pharmacological effects.

Chemical Structure

The compound can be represented as follows:

This structure includes a benzyl alcohol moiety with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a trifluoromethyl group at the 5-position.

The biological activity of this compound is hypothesized to involve several mechanisms, particularly its interaction with neurotransmitter receptors and enzymes:

- GABA Receptor Interaction : Similar compounds have been shown to act as competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR), potentially increasing neuronal excitability by inhibiting inhibitory neurotransmission.

- Enzyme Inhibition : The presence of halogen atoms may enhance binding affinity to various enzymes, which could lead to antimicrobial or anticancer effects.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The following table summarizes the reported activities associated with similar fluorinated compounds:

Case Studies and Research Findings

- Antimicrobial Activity : A study on related brominated and fluorinated compounds demonstrated significant antimicrobial properties against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes.

- Anticancer Potential : Research has shown that fluorinated aromatic compounds can inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl groups have been linked to improved efficacy in targeting cancerous cells compared to their non-fluorinated counterparts .

- Neuropharmacology : Investigations into the neuropharmacological effects of similar compounds suggest that they may modulate neurotransmitter systems, particularly through GABAergic pathways. This modulation could have implications for treating anxiety disorders and epilepsy.

Synthesis and Modification

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom can be replaced by various functional groups. The trifluoromethyl group enhances lipophilicity, which is beneficial for drug design .

属性

IUPAC Name |

[3-bromo-2-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2,14H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMVAVELEYDTMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。